molecular formula C19H21N3O4S B2846867 2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide CAS No. 1351630-98-2

2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B2846867
CAS No.: 1351630-98-2
M. Wt: 387.45
InChI Key: VIBHTXJSDRWBTL-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a tetrahydroisoquinoline moiety, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This reaction involves the condensation of a β-phenylethylamine with an aldehyde in the presence of an acid catalyst .

Subsequently, the sulfonamide linkage is introduced by reacting the tetrahydroisoquinoline derivative with a sulfonyl chloride under basic conditions. The final step involves the acylation of the sulfonamide with isobutyryl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl group in the tetrahydroisoquinoline can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives of the tetrahydroisoquinoline.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets in biological systems. The tetrahydroisoquinoline moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can also interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, including modulation of neurotransmitter systems and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the sulfonamide and isobutyramide groups.

    N-(4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of isobutyramide.

Uniqueness

2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide is unique due to its combination of a tetrahydroisoquinoline core, a sulfonamide linkage, and an isobutyramide group. This unique structure allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-[4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12(2)18(23)21-14-5-7-16(8-6-14)27(25,26)22-15-4-3-13-9-10-20-19(24)17(13)11-15/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBHTXJSDRWBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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